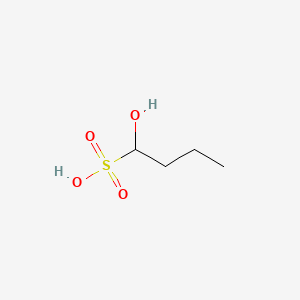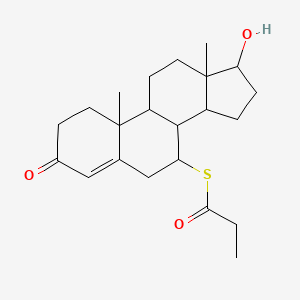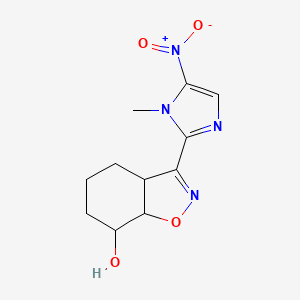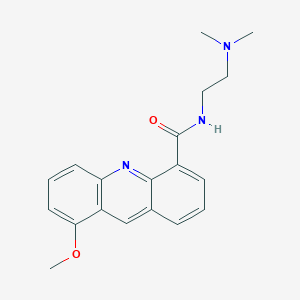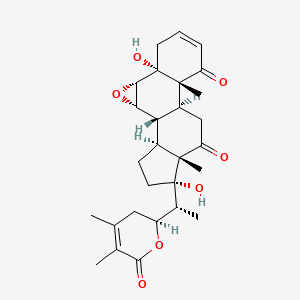
N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol is a polyhydroxylated piperidine derivative. This compound is known for its potent inhibitory effects on specific glycosidases, particularly α-L-fucosidase. It has garnered significant interest in the fields of medicinal chemistry and biochemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol can be synthesized through multiple routes. One common method involves the use of methyl α-D-glucopyranoside as a starting material. The synthesis typically includes the following steps:
Protection: The hydroxyl groups of methyl α-D-glucopyranoside are protected using isopropylidene groups.
Reduction: The protected intermediate undergoes reduction to form 2,3-O-isopropylidene-D-lyxono-1,4-lactone.
Imination: The lactone is then converted to 1,5-dideoxy-1,5-imino-3,4-O-isopropylidene-L-fucitol.
Deprotection: Finally, the isopropylidene groups are removed to yield this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol primarily undergoes substitution reactions due to the presence of its imino and hydroxyl groups. It can also participate in oxidation and reduction reactions.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides for N-alkylation reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Major Products
The major products formed from these reactions include various N-alkylated derivatives and oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other glycosidase inhibitors.
Biology: It serves as a tool for studying glycosidase activity and inhibition.
Medicine: The compound is investigated for its potential to treat diseases related to glycosidase dysfunction, such as lysosomal storage disorders.
Industry: It is used in the development of diagnostic tools and affinity ligands
Wirkmechanismus
N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol exerts its effects by inhibiting glycosidases, particularly α-L-fucosidase. The compound binds to the active site of the enzyme, forming an ion-pair with a carboxylate group in the active site. This competitive inhibition prevents the enzyme from hydrolyzing its natural substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dideoxy-1,5-imino-D-glucitol: Another glycosidase inhibitor with a similar structure but different specificity.
Deoxymannojirimycin: A potent inhibitor of α-D-mannosidase, structurally related to N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol.
Uniqueness
This compound is unique due to its high specificity for α-L-fucosidase and its potential therapeutic applications in treating glycosidase-related disorders. Its structure allows for selective inhibition, making it a valuable tool in both research and potential clinical applications .
Eigenschaften
CAS-Nummer |
117894-15-2 |
|---|---|
Molekularformel |
C8H15NO4 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
1-[(2S,3R,4S,5R)-3,4,5-trihydroxy-2-methylpiperidin-1-yl]ethanone |
InChI |
InChI=1S/C8H15NO4/c1-4-7(12)8(13)6(11)3-9(4)5(2)10/h4,6-8,11-13H,3H2,1-2H3/t4-,6+,7+,8-/m0/s1 |
InChI-Schlüssel |
GABNCVVJUQVULK-IHBLQFBFSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H](CN1C(=O)C)O)O)O |
Kanonische SMILES |
CC1C(C(C(CN1C(=O)C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


